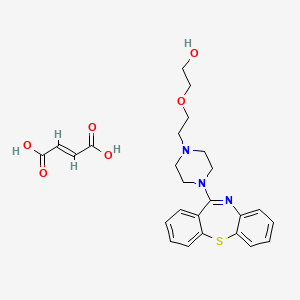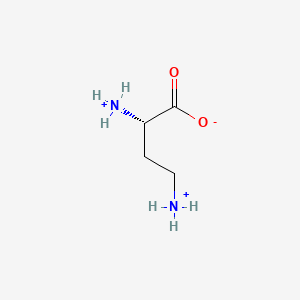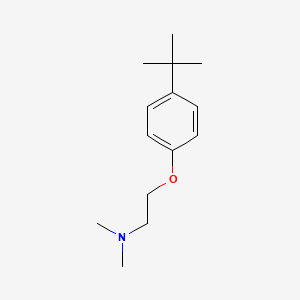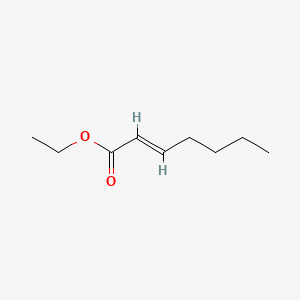
Ethyl 2-heptenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-heptenoate is the fatty acid ethyl ester of 2-heptenoic acid. It has a role as a metabolite. It derives from a 2-heptenoic acid.
(e)-2-Ethyl heptenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid (e)-2-Ethyl heptenoate is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-2-Ethyl heptenoate has been primarily detected in urine. Within the cell, (e)-2-ethyl heptenoate is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a derivative of Ethyl 2-heptenoate, has been used in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines. This method offers complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Intramolecular Azide 1,3-Dipolar Cycloaddition : Ethyl (E)-7-azido-6-[bis(tert-butoxycarbonyl)amino]-2-heptenoate, another variant, has been shown to undergo a stereoselective intramolecular azide 1,3-dipolar cycloaddition. This reaction produces a stable triazoline, offering potential utility in synthetic chemistry (Kokotos, Markidis, & Mikros, 2003).
Synthesis from Methacryloyl Chloride and Ethyl 4-Iodobutyrate : Research demonstrates the synthesis of Ethyl 5‐Oxo‐6‐Methyl‐6‐Heptenoate using methacryloyl chloride and ethyl 4-iodobutyrate. This study presents a specific method of production with potential applications in organic synthesis (Tamaru, Ochiai, Nakamura, & Yoshida, 2003).
Radical Allylation of B‐Alkylcatecholboranes : Ethyl 2-[(2,6,6-trimethylbicyclo[3.1.1]heptyl-3-yl)methyl]propenoate, a related compound, has been utilized in the radical allylation of B‐Alkylcatecholboranes. This research provides insights into the potential applications of ethyl heptenoates in organic reactions (Darmency, Scanlan, Schaffner, & Renaud, 2006).
Sustainability Analysis in Catalytic Production : Ethyl 2-heptenoate derivatives are used in the analysis of sustainability metrics in the catalytic production of higher alcohols from ethanol. This research highlights the importance of such compounds in understanding and improving sustainability in chemical processes (Patel, Telalović, Bitter, Worrell, & Patel, 2015).
properties
CAS RN |
54340-72-6 |
|---|---|
Product Name |
Ethyl 2-heptenoate |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl (E)-hept-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI Key |
CYLQPOIZDBIXFP-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C=C/C(=O)OCC |
SMILES |
CCCCC=CC(=O)OCC |
Canonical SMILES |
CCCCC=CC(=O)OCC |
Other CAS RN |
54340-72-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




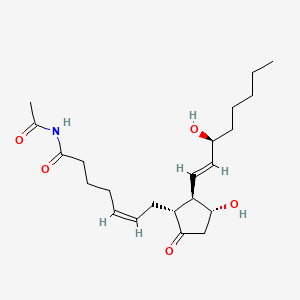
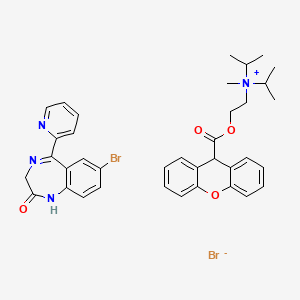

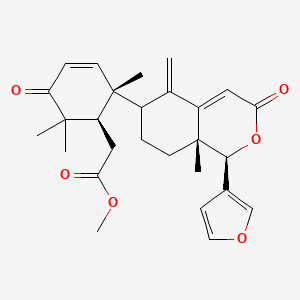

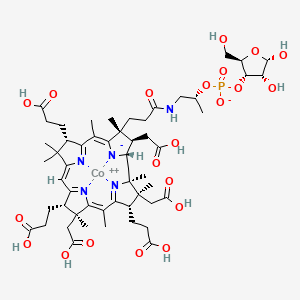
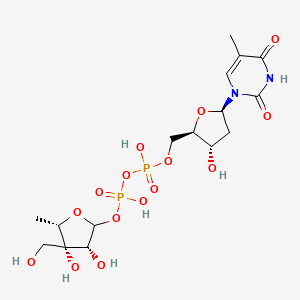

![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)

